3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a triazolopyrazine core fused with a thiophene moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization to form the triazolopyrazine ring system . The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Scientific Research Applications
3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis.
Biological Studies: It has been evaluated for its antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazole ring system but differ in the fused heterocyclic moiety.
1,2,3-Triazole-Fused Pyrazines: These compounds have a different triazole ring fusion pattern and exhibit distinct chemical and biological properties.
Uniqueness
3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific combination of a triazolopyrazine core with a thiophene moiety. This structural arrangement imparts unique electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12N4S |
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Molecular Weight |
220.30 g/mol |
IUPAC Name |
3-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H12N4S/c1-4-15-7-8(1)5-9-12-13-10-6-11-2-3-14(9)10/h1,4,7,11H,2-3,5-6H2 |
InChI Key |
PZZRLWVHIWVRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CSC=C3)CN1 |
Origin of Product |
United States |
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